2-Benzyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole
Overview
Description
2-Benzyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole is a complex organic compound characterized by its intricate molecular structure, which includes a benzyl group, a phenylpyridazinyl moiety, and an octahydropyrrolo[3,4-c]pyrrole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , which forms carbon-carbon bonds using palladium catalysts and boronic acids. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium cyanide (NaCN) or halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound serves as a versatile intermediate in organic synthesis, facilitating the construction of more complex molecules.
Biology: It has shown potential as a bioactive molecule, interacting with various biological targets.
Medicine: Research suggests its utility in drug discovery, particularly in the development of new therapeutic agents.
Industry: Its unique properties make it valuable in the creation of advanced materials and chemical products.
Mechanism of Action
The mechanism by which 2-Benzyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes.
Comparison with Similar Compounds
Pyridazinone Derivatives: These compounds share the pyridazinyl core and exhibit a range of biological activities.
Benzyl Substituted Heterocycles: Compounds with benzyl groups attached to heterocyclic rings are structurally similar and often possess comparable properties.
Uniqueness: 2-Benzyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole stands out due to its specific combination of functional groups, which confer unique chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
2-benzyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4/c1-3-7-18(8-4-1)13-26-14-20-16-27(17-21(20)15-26)23-12-11-22(24-25-23)19-9-5-2-6-10-19/h1-12,20-21H,13-17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIUQUJQUMJFFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1CC3=CC=CC=C3)C4=NN=C(C=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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